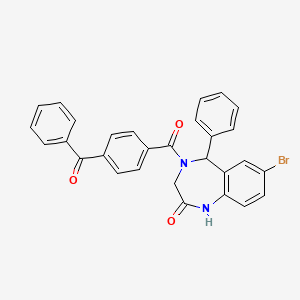

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the 1,4-benzodiazepin-2-one structure, which is a core structure found in many pharmaceuticals, including certain types of tranquilizers . The benzodiazepine ring system is fused to a benzene ring (phenyl group), and it has various substituents, including a bromine atom and benzoyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a seven-membered diazepine ring. The presence of the bromine atom and benzoyl groups would also influence the overall structure .Chemical Reactions Analysis

Benzodiazepines, in general, can undergo various reactions including hydrolysis, reduction, and acylation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzodiazepines are typically crystalline solids that are insoluble in water . The presence of the bromine atom and benzoyl groups could influence properties such as melting point, boiling point, and solubility .Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the P2X7 receptor . The P2X7 receptor is a purinergic receptor that plays a crucial role in infection, inflammation, and cell death .

Mode of Action

The compound, also known as BzATP, interacts with the P2X7 receptor, leading to its activation . This activation triggers the processing and release of the pro-inflammatory cytokine interleukin (IL)-1β . The exact underlying mechanisms remain poorly understood .

Biochemical Pathways

Upon activation of the P2X7 receptor by BzATP, several biochemical pathways are affected. One of these is the NLRP3 inflammasome pathway . .

Another pathway involves the activation of protein kinase D (PKD) and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C . These kinases are involved in cellular signaling initiated by P2X7 receptors .

Pharmacokinetics

It’s known that the compound can affect the cytosolic ph (ph i) in cells . This suggests that the compound can permeate the plasma membrane and interact with intracellular targets .

Result of Action

The activation of the P2X7 receptor by this compound leads to an increase in IL-1β release . This can have various effects, including facilitating antibacterial and antiviral effects, and contributing to inflammatory and autoimmune diseases . Additionally, the compound can cause an elevation of cytosolic free Ca2+ in cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine in solutions of BzATP can lead to an increase in pH i . This effect may confound the assessment of the outcomes of P2X7 activation by BzATP in different systems .

Eigenschaften

IUPAC Name |

4-(4-benzoylbenzoyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21BrN2O3/c30-23-15-16-25-24(17-23)27(19-7-3-1-4-8-19)32(18-26(33)31-25)29(35)22-13-11-21(12-14-22)28(34)20-9-5-2-6-10-20/h1-17,27H,18H2,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZTUOOKPITOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2908639.png)

![4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid](/img/structure/B2908641.png)

![7-[(4-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2908642.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-chlorophenyl)methanone](/img/structure/B2908648.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2908658.png)

![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2908660.png)

![(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2908661.png)